molecular formula C17H13N5O B12637431 3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 919117-53-6

3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B12637431
CAS No.: 919117-53-6
M. Wt: 303.32 g/mol
InChI Key: MJNJNVMAMRJNMO-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure combining an oxadiazole ring with a triazole moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzohydrazide with phenyl isocyanate to form an intermediate, which then undergoes cyclization with 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid under acidic conditions to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole or triazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole: Lacks the phenyl group on the triazole ring.

    3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.

    3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives: Various derivatives with different substituents on the phenyl or triazole rings.

Uniqueness

The uniqueness of this compound lies in its combination of an oxadiazole ring with a triazole moiety, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

919117-53-6

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

3-(4-methylphenyl)-5-(1-phenyltriazol-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H13N5O/c1-12-7-9-13(10-8-12)16-18-17(23-20-16)15-11-22(21-19-15)14-5-3-2-4-6-14/h2-11H,1H3

InChI Key

MJNJNVMAMRJNMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(N=N3)C4=CC=CC=C4

Origin of Product

United States

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